molecular formula C16H12O2 B133818 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one CAS No. 22725-38-8

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one

Cat. No. B133818
CAS RN: 22725-38-8
M. Wt: 236.26 g/mol
InChI Key: JHOJBXHWZYUDRK-UHFFFAOYSA-N
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Description

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, also known as MADAM-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
In neuroscience, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its ability to modulate the activity of neurotransmitters, including dopamine and serotonin. It has been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
In pharmacology, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its potential as a research tool to investigate the activity of various receptors and enzymes in the brain.

Mechanism of Action

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one acts as a selective serotonin and dopamine receptor modulator, which means that it can modulate the activity of these neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which can lead to increased mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been shown to have various biochemical and physiological effects, including increased release of dopamine and serotonin, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in lab experiments is its selectivity for dopamine and serotonin receptors, which makes it a useful tool for investigating the activity of these neurotransmitters. However, one limitation is that 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, including investigating its potential as a treatment for addiction, depression, and anxiety disorders. Additionally, further research is needed to investigate its potential anti-inflammatory and anti-cancer properties. Further studies are also needed to investigate the safety and efficacy of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in humans.
In conclusion, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of dopamine and serotonin receptors makes it a useful tool for investigating the activity of these neurotransmitters. However, further research is needed to investigate its potential clinical applications and safety in humans.

Synthesis Methods

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one can be synthesized through a multi-step process that involves the reaction between 2-methoxybenzaldehyde and 2-nitrobenzaldehyde followed by a reduction reaction using sodium borohydride. The final step involves cyclization using potassium carbonate and acetic anhydride, which results in the formation of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one.

properties

IUPAC Name

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJBXHWZYUDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575991
Record name 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one

CAS RN

22725-38-8
Record name 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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